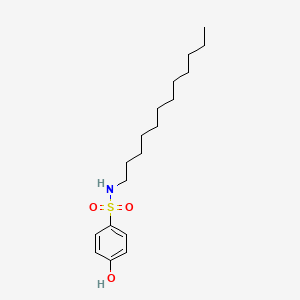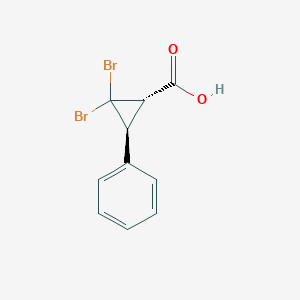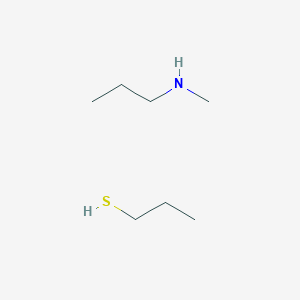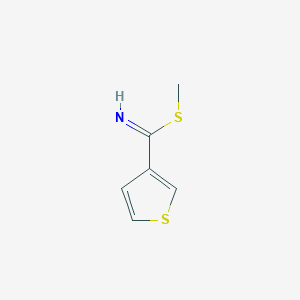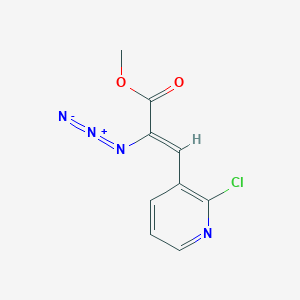![molecular formula C14H12NO3+ B12537926 (E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium CAS No. 821005-81-6](/img/structure/B12537926.png)
(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium is an organic compound characterized by the presence of a nitrophenyl group, a phenyl group, and a methylidene oxidanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium typically involves the condensation of 3-nitrobenzaldehyde with benzyl methyl ether under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the oxidanium ion. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrophenyl oxides.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted nitrophenyl compounds.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group is particularly reactive and can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrophenyl derivatives: Compounds such as 3-nitrobenzaldehyde and 3-nitrobenzoic acid share structural similarities with (E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium.
Phenylmethylidene derivatives: Compounds like benzylideneacetone and cinnamaldehyde have similar structural motifs.
Uniqueness
This compound is unique due to the presence of both nitrophenyl and phenylmethylidene groups, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
821005-81-6 |
|---|---|
Molekularformel |
C14H12NO3+ |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
methyl-[(3-nitrophenyl)-phenylmethylidene]oxidanium |
InChI |
InChI=1S/C14H12NO3/c1-18-14(11-6-3-2-4-7-11)12-8-5-9-13(10-12)15(16)17/h2-10H,1H3/q+1 |
InChI-Schlüssel |
POEIHIWNGMVIRR-UHFFFAOYSA-N |
Kanonische SMILES |
C[O+]=C(C1=CC=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


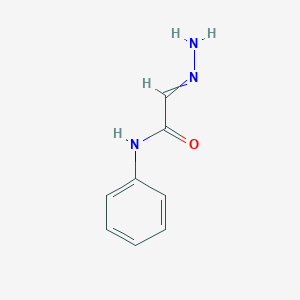
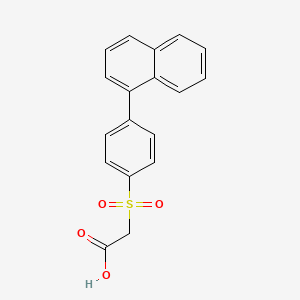
![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)
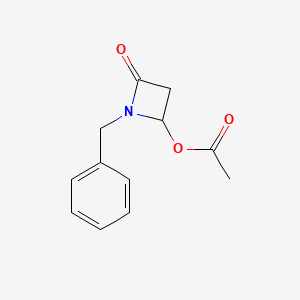
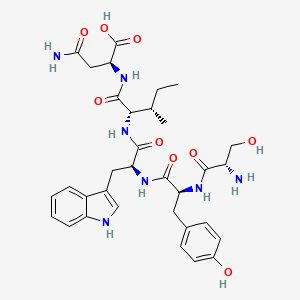
![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)

